Ethyl a-D-thiomannopyranoside
Description
Contextualization of Thioglycosides in Carbohydrate Chemistry and Glycoscience
Thioglycosides are carbohydrate derivatives where the glycosidic oxygen atom is replaced by a sulfur atom. This seemingly minor alteration has profound implications for the molecule's chemical properties, rendering it more stable than its O-glycoside counterpart. In the vast and complex field of glycoscience, which explores the structure and function of carbohydrates (glycans), thioglycosides have emerged as indispensable tools. Their stability towards enzymatic and chemical hydrolysis makes them excellent building blocks in the synthesis of oligosaccharides and glycoconjugates, which are crucial molecules in numerous biological processes.
Fundamental Principles of Glycosidic Bond Formation and the Significance of Sulfur Analogs
The formation of a glycosidic bond, the linkage that connects monosaccharides to form larger carbohydrate chains, is a cornerstone of carbohydrate chemistry. This reaction involves the coupling of a glycosyl donor (an activated sugar) with a glycosyl acceptor (a sugar with a free hydroxyl group). Thioglycosides, particularly sulfur analogs like Ethyl α-D-thiomannopyranoside, serve as highly effective glycosyl donors.
The key to their utility lies in the nature of the thioether bond at the anomeric center. This bond is stable under a wide range of reaction conditions, allowing for the manipulation of other functional groups within the sugar molecule without affecting the anomeric linkage. However, the sulfur atom can be selectively activated by "thiophilic" promoters, such as sources of halonium ions (e.g., N-iodosuccinimide) or methyl triflate, to initiate the glycosylation reaction. This controlled activation is a significant advantage in the stepwise synthesis of complex carbohydrates.
Historical Development of Thiomannopyranoside Synthesis and Application in Academic Research
The synthesis of thioglycosides dates back to the early 20th century, with the pioneering work of Emil Fischer in 1909 rsc.org. The early methods often involved the reaction of glycosyl halides with thiols. Over the decades, synthetic methodologies have evolved significantly, becoming more efficient and stereoselective.
The synthesis of ethyl thioglycosides, including Ethyl α-D-thiomannopyranoside, can be achieved through various routes. One common method involves the reaction of a per-acetylated sugar with ethanethiol (B150549) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate rsc.org. Another approach is the methylation of α-D-mannopyranoside followed by subsequent reactions to introduce the ethylthio group biosynth.com.
In academic research, Ethyl α-D-thiomannopyranoside and its derivatives have been employed as versatile glycosyl donors in the synthesis of various mannose-containing oligosaccharides. The stereochemistry of the glycosylation reaction, which is crucial for the biological function of the final product, can be influenced by factors such as the protecting groups on the sugar, the promoter system used, and the reaction conditions.
Table 1: Properties of Ethyl α-D-thiomannopyranoside
| Property | Value |
|---|---|
| Chemical Formula | C8H16O5S |
| Molecular Weight | 224.28 g/mol |
| CAS Number | 128946-17-8 |
| Appearance | White Crystalline Solid |
| Melting Point | 122-125 °C |
Current State of Research on Thioglycosides as Glycan Engineering Tools
The field of glycan engineering, which aims to modify and synthesize glycans to study their functions and develop new therapeutics, heavily relies on robust synthetic methods. Thioglycosides, including Ethyl α-D-thiomannopyranoside, are at the forefront of these efforts.
Current research focuses on developing novel and more efficient ways to activate thioglycosides for glycosylation reactions. This includes the use of new promoter systems that are milder and more selective. Furthermore, the concept of "armed" and "disarmed" thioglycosides has become a powerful strategy in one-pot oligosaccharide synthesis. "Armed" donors, with electron-donating protecting groups, are more reactive and can be selectively activated in the presence of "disarmed" acceptors, which have electron-withdrawing protecting groups.
Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic methods, is another burgeoning area where thioglycosides play a crucial role. In this approach, a thioglycoside can be used to chemically synthesize a core glycan structure, which is then further elaborated by specific enzymes. This strategy allows for the efficient construction of highly complex and biologically relevant glycans.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-QQGCVABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl α D Thiomannopyranoside and Its Functionalized Derivatives
Direct Synthesis Strategies for Thiomannopyranosides
The direct formation of the thioglycosidic bond at the anomeric center of mannose can be achieved through several primary routes. These methods involve the reaction of mannose precursors with a sulfur nucleophile, typically ethyl thiol or its equivalent, to install the ethylthio aglycone.
Mercaptolysis of Mannose Pentaacetates and Related Precursors
A well-established method for the synthesis of ethyl thiomannosides is the mercaptolysis of fully acetylated mannose precursors. The reaction of D-mannose pentaacetate with ethyl mercaptan in the presence of a Lewis acid, such as zinc chloride, primarily yields the acetylated form of Ethyl α-D-thiomannopyranoside. cdnsciencepub.comresearchgate.netcdnsciencepub.com This process, carried out in ethyl mercaptan, results in the formation of ethyl 1,2-trans-α-D-1-thiomannopyranoside tetraacetate with reported yields between 60-70%. cdnsciencepub.comresearchgate.netcdnsciencepub.com
The reaction rates for the mercaptolysis of D-mannose pentaacetates are intermediate compared to those of D-glucose pentaacetates. cdnsciencepub.comcdnsciencepub.com Unlike the significant rate difference observed between the anomers of glucose pentaacetate, the α- and β-anomers of D-mannose pentaacetate undergo mercaptolysis at more comparable, though not identical, rates. cdnsciencepub.com
Alternative promoters, such as triflic acid (TfOH), have also been employed. The thioglycosidation of mannose per-acetate with ethanethiol (B150549) required a higher concentration of TfOH (2.0 equivalents) to drive the reaction to completion, affording the ethylthio mannoside in a high yield of 85% after an 8-hour reaction time. rsc.org This highlights the somewhat sluggish nature of the mannose donor compared to other sugars like glucose or galactose under these conditions. rsc.org
| Precursor | Reagent | Catalyst/Promoter | Primary Product | Yield | Reference |
|---|---|---|---|---|---|
| α-D-Mannose pentaacetate | Ethyl mercaptan | Zinc chloride | Ethyl α-D-1-thiomannopyranoside tetraacetate | 59% (crude) | cdnsciencepub.com |
| D-Mannose pentaacetate | Ethyl mercaptan | Zinc chloride | Ethyl 1,2-trans-α-D-1-thiomannopyranoside tetraacetate | 60-70% | cdnsciencepub.comresearchgate.net |
| Mannose per-acetate | Ethanethiol | Triflic acid (2.0 equiv.) | Ethylthio mannoside | 85% | rsc.org |
Anomeric Thiolation Reactions for Ethyl α-D-thiomannopyranoside
Anomeric thiolation involves the direct introduction of a thiol or thiolate group at the C-1 position of the sugar. While mercaptolysis is a form of anomeric thiolation, other strategies start with different precursors. A notable approach, though developed for the β-anomer, utilizes 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose as a key intermediate. rsc.orgresearchgate.net This precursor is synthesized from the corresponding mannosyl bromide by reaction with potassium thioacetate (B1230152) in DMF, exclusively forming the β-anomeric thioacetate. rsc.org This thioacetate can then be selectively de-S-acetylated in situ to generate a highly nucleophilic thiolate, which can participate in subsequent reactions. rsc.orgresearchgate.net The stability of glycosyl thiols is a crucial factor, as the potential for mutarotation can affect the stereochemical outcome of the final product. nih.gov
Glycosylation with Ethyl Thiol as the Aglycone
In this approach, an activated mannose derivative (the glycosyl donor) reacts with ethyl thiol (the aglycone) to form the thioglycosidic bond. A powerful method for achieving this, particularly for the challenging β-linkage, involves the activation of a thiomannosyl donor. For instance, an S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide can be treated with triflic anhydride (B1165640) to form a highly reactive α-mannosyl triflate intermediate. nih.gov This intermediate is then subjected to an SN2-like displacement by a thiol nucleophile, such as ethyl thiol, to furnish the corresponding β-thiomannoside with excellent yield and stereoselectivity. nih.gov This strategy effectively separates the activation of the anomeric center from the introduction of the ethylthio group.
Stereochemical Control and Anomerization in Ethyl Thiomannopyranoside Synthesis
The orientation of the ethylthio group at the anomeric center (α or β) is a critical aspect of the synthesis. The inherent stereoelectronic properties of mannose derivatives often favor the formation of the α-anomer, making the synthesis of the β-anomer a significant synthetic challenge.
Stereoselective Formation of the α-Anomer
The synthesis of Ethyl α-D-thiomannopyranoside is often more straightforward than its β-counterpart. As noted, the Lewis acid-catalyzed mercaptolysis of D-mannose pentaacetates with ethyl mercaptan stereoselectively produces the 1,2-trans-α-anomer as the major product. cdnsciencepub.comresearchgate.netcdnsciencepub.com This selectivity is a common feature in glycosylation reactions with mannosyl donors, which are known to be highly α-selective. researchgate.net
Anomerization, the conversion of one anomer into the other, can also be a tool to obtain the thermodynamically favored α-anomer. In the presence of Lewis acids like SnCl₄, S-glycosides can anomerize, often more rapidly than their O-glycoside counterparts, typically leading to a higher proportion of the α-isomer at equilibrium. acs.org
Strategies for Efficient 1-Thio-β-mannopyranoside Synthesis
The synthesis of 1,2-cis-thioglycosides like Ethyl β-D-thiomannopyranoside is notoriously difficult. However, several effective strategies have been developed to overcome this challenge.
One of the most efficient methods reported utilizes 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose as a starting material. rsc.orgresearchgate.net This compound undergoes in situ selective de-S-acetylation with a base like sodium methoxide (B1231860) to generate a potent anomeric thiolate nucleophile. This thiolate then reacts with an electrophile (e.g., an alkyl halide) in an SN2 reaction. The high nucleophilicity of the intermediate thiol and its slow rate of anomerization to the α-thiolate allow for the synthesis of 1-thio-β-mannopyranosides in a simple, practical, and highly stereoselective manner. rsc.orgresearchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose | 1. NaOMe/MeOH 2. Iodomethane | Methyl 1-thio-β-D-mannopyranoside | 91% | rsc.org |
Another powerful strategy is the Crich beta-thiomannosylation. This method involves the activation of an S-phenyl thiomannoside S-oxide with triflic anhydride at low temperature (-78 °C). nih.gov This generates an α-mannosyl triflate, which is a highly reactive intermediate. The subsequent addition of a thiol nucleophile leads to a clean SN2 displacement, affording the β-thiomannoside with excellent diastereoselectivity. nih.gov This approach has been successfully applied to primary, secondary, and tertiary thiols. nih.gov
Chemoenzymatic approaches are also emerging. A novel "reverse thiophosphorylase" activity has been pioneered using a glycoside phosphorylase. This enzyme catalyzes the formation of a phosphorolysis-stable thioglycoside linkage, favoring the synthesis of these complex molecules under biological conditions. nih.gov
Influence of Activating Groups and Protecting Groups on Anomeric Selectivity
The stereochemical outcome of glycosylation reactions is profoundly influenced by the nature of activating and protecting groups on the glycosyl donor. In the synthesis of thioglycosides like ethyl α-D-thiomannopyranoside, these groups dictate the reactivity of the donor and the facial selectivity of the incoming nucleophile (the glycosyl acceptor).
Protecting Groups: The electronic properties of protecting groups on the carbohydrate ring are a critical factor. Electron-withdrawing groups, such as acyl groups (e.g., acetyl, benzoyl), are known as "disarming" groups. They decrease the electron density at the anomeric center, reducing the donor's reactivity. Conversely, electron-donating groups, like benzyl (B1604629) ethers, are "arming" groups that enhance reactivity. This armed-disarmed strategy is a cornerstone of chemoselective glycosylations, allowing a more reactive "armed" donor to couple with a less reactive "disarmed" acceptor. tandfonline.com
The position of these groups is also crucial. A participating group, typically an acyl group at the C-2 position, can form a cyclic oxonium ion intermediate, which shields one face of the molecule and directs the glycosyl acceptor to attack from the opposite face, typically resulting in a 1,2-trans-glycosidic linkage. For mannosides, which have an axial C-2 substituent, this would favor β-mannoside formation. However, the synthesis of the thermodynamically less favored 1,2-cis-glycosides (α-mannosides) requires circumventing this participation, often by using non-participating ether protecting groups at C-2.
Recent studies have shown that even remote protecting groups can influence anomeric selectivity. For instance, a systematic study on glucosyl thioglycoside donors revealed that placing an electron-withdrawing p-nitrobenzoyl group at the C-6 position can induce moderate to high α-selectivity. acs.org Similarly, in the synthesis of 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) thioglycosides, the stereoelectronic nature of substituents at the C-5 position was found to be crucial for determining the α or β outcome of the glycosylation. bohrium.com The presence of a trans-fused oxazolidinone protecting group across the O-4 and N-5 positions in sialic acid thioglycosides was found to stabilize the equatorial (α) glycoside, effectively reducing the anomeric effect. acs.org These findings highlight that the collective electronic and steric effects of all protecting groups contribute to the final anomeric ratio.
Activating Groups: The term "activating group" in this context often refers to the promoter system used, but the aglycon (the non-sugar part at the anomeric position) also plays a key role. The ethylthio group itself is an activating group that can be "tuned." Its reactivity is influenced by the other protecting groups on the sugar ring. For instance, the reactivity of thioglycoside donors under N-iodosuccinimide/triflic acid (NIS/TfOH) promotion is affected by para-substituted benzyl ethers. Electron-donating p-methoxybenzyl (PMB) ethers increase reactivity, while electron-withdrawing p-chlorobenzyl (PClB) groups decrease it compared to standard benzyl ethers. researchgate.net
Catalytic and Promotional Systems in Thioglycosylation Reactions
The activation of the stable C-S bond in thioglycosides to form a reactive glycosyl cation intermediate is the critical step in glycosylation. A wide array of catalytic and promotional systems has been developed to achieve this transformation efficiently and stereoselectively.
Lewis acids are widely employed to promote glycosylation reactions using thioglycoside donors. researchgate.net They function by coordinating to the anomeric sulfur atom or an oxygen atom of a protecting group, facilitating the departure of the thiolate leaving group and the formation of an oxocarbenium ion intermediate. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netrsc.org
The choice of Lewis acid and reaction conditions can dramatically affect the stereoselectivity. For example, in glycosylations with 2,3-O-carbonate-protected thioglucoside donors, the addition of a catalytic amount of BF₃·OEt₂ significantly improved α-selectivity. acs.org In contrast, using a stoichiometric amount of SnCl₄ with the same donor reversed the selectivity to favor the α-anomer. acs.org Milder Lewis acids like indium(III) bromide (InBr₃) have been used catalytically to prepare anomerically pure β-S-glycopyranosides from peracetylated donors, demonstrating a method that avoids the use of excess, harsh reagents. nih.gov More recently, earth-abundant and greener catalysts such as iron(III) chloride (FeCl₃) have been shown to effectively promote glycosylation with thioglycosides, although often requiring stoichiometric amounts. mdpi.com
| Lewis Acid | Application Context | Typical Outcome/Selectivity | Reference |
| BF₃·OEt₂ | Additive for 2,3-O-carbonate protected thioglycoside donors. | Greatly improved α-stereoselectivity. | acs.org |
| SnCl₄ | Additive for 4,6-di-O-benzyl-2,3-O-carbonate protected donors. | Reversed selectivity from β to α. | acs.org |
| InBr₃ | Catalytic glycosylation of peracetylated sugars with thiols. | Anomerically pure β-S-glycopyranosides. | nih.gov |
| FeCl₃ | Activation of armed and super-armed thioglycoside donors. | Good to excellent yields; selectivity depends on protecting groups. | mdpi.com |
| TMSOTf | Common promoter for various thioglycoside donors. | Widely used, outcome is highly dependent on substrate and other conditions. | researchgate.netrsc.org |
The combination of N-Iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted acid, typically triflic acid (TfOH), is one of the most robust and widely used systems for activating thioglycosides. tandfonline.com The reaction proceeds through the formation of a highly electrophilic iodonium (B1229267) species or a sulfonium (B1226848) ion, which is then attacked by the glycosyl acceptor.
The key intermediate in this process is often a glycosyl triflate, which exists in equilibrium between its α and β anomers. nih.gov The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, including the amount of TfOH used. Increasing the equivalence of TfOH can make the glycosylation more β-selective. nih.gov Conversely, controlling the amount of TfOH or adding other species can shift the selectivity. For instance, in the glycosylation of donors with a 3-O-picoloyl group, an excess of TfOH was crucial for achieving excellent β-stereoselectivity, as protonation of the picoloyl nitrogen was determined to be a key step. researchgate.net The versatility of the NIS/TfOH system allows for the activation of a broad range of thioglycoside donors, from armed to disarmed, making it a staple in complex oligosaccharide synthesis. researchgate.netnih.gov
A significant advantage of thioglycosides is the ability to tune their reactivity based on the aglycon group. This allows for the chemoselective activation of one thioglycoside donor in the presence of another, a powerful strategy for one-pot oligosaccharide synthesis. Ethyl thioglycosides are generally more reactive than bulkier or more electron-withdrawing thioglycosides like phenyl or p-tolyl thioglycosides. tandfonline.comrsc.org
This reactivity difference can be exploited by selecting a promoter system that activates the more labile ethyl thioglycoside while leaving the less reactive thioglycoside intact to serve as a glycosyl acceptor. For example, an N-trifluoromethylthiosaccharin/TMSOTf system has been shown to readily activate ethyl thioglycosides in the presence of phenyl thioglycosides, even when the phenyl thioglycoside donor is more "armed". rsc.org This orthogonal activation strategy simplifies synthetic planning, as the same type of leaving group can be present on both the donor and acceptor, with reactivity modulated solely by the aglycon. nih.govbeilstein-journals.org
| Thioglycoside Donor | Relative Reactivity | Promoter System for Selective Activation | Reference |
| Ethyl thioglycoside | More reactive | N-trifluoromethylthiosaccharin/TMSOTf | rsc.org |
| Phenyl thioglycoside | Less reactive | N/A (acts as acceptor in this system) | rsc.org |
| p-Tolyl thioglycoside | Less reactive than ethyl | NIS/TfOH (reactivity difference exploited) | tandfonline.com |
| Dicyclohexylmethyl thioglycoside | Much less reactive than ethyl | NIS/TfOH | tandfonline.com |
Research continues to yield novel and more efficient catalyst systems for activating thioglycosides, often focusing on milder conditions or using earth-abundant metals. nih.govacs.org One innovative approach involves the use of diazo-derived copper carbenes. In this system, a specially designed thioglycoside donor undergoes intramolecular activation via copper catalysis to form a glycosyl sulfonium ion, which then generates the reactive oxocarbenium ion. mdpi.comacs.org This method is versatile and compatible with a wide range of donors and acceptors.
Another novel method employs benzyl trichloroacetimidate (B1259523) with catalytic TfOH to activate thioglycosides under mild alkylation conditions. nih.gov This system has proven effective for highly reactive substrates. Additionally, new combined systems, such as stoichiometric N-bromosuccinimide (NBS) with catalytic bismuth(III) triflate (Bi(OTf)₃), have been developed for the rapid and efficient activation of various thio- and selenoglycoside donors. nih.govacs.org These advancements expand the toolkit available to carbohydrate chemists, enabling more efficient and creative synthetic strategies.
Synthesis of Modified and Derivatized Ethyl α-D-thiomannopyranosides
The ethyl α-D-thiomannopyranoside scaffold serves as a versatile starting point for the synthesis of various modified and derivatized compounds for glycobiological studies. These derivatives can be used as enzyme inhibitors, molecular probes, or building blocks for more complex glycoconjugates.
One common modification is the introduction of different protecting groups, such as acetyl groups, to yield compounds like Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside . Such derivatives are often intermediates in multi-step syntheses.
The parent compound can also undergo various chemical transformations. For example, it can be modified through fluorination, methylation, or used in click chemistry reactions to attach probes or other molecules of interest. biosynth.com Enzymatic synthesis provides another route to derivatives. For instance, Aspergillus niger α-glucosidase can catalyze transglycosylation reactions using a deoxy-glucopyranoside donor and an ethyl thioglycoside acceptor to create monodeoxy analogs of thio-oligosaccharides. oup.com Furthermore, an efficient method for synthesizing 1-thio-β-mannopyranosides has been developed starting from 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose, showcasing pathways to access different anomers and derivatives. researchgate.net These modifications allow for the fine-tuning of the molecule's properties for specific applications in chemical biology and materials science.
Acetylation and Deacetylation Strategies for Hydroxyl Protection
The protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, preventing unwanted side reactions during synthetic transformations. For Ethyl α-D-thiomannopyranoside, acetylation is a common and effective strategy to temporarily mask its four hydroxyl groups. The resulting per-O-acetylated compound, Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside, is a stable intermediate useful in various synthetic preparations. scbt.com
A standard method to prepare this acetylated derivative involves the mercaptolysis of D-mannose pentaacetate. cdnsciencepub.com This reaction, typically conducted in the presence of ethyl mercaptan and a Lewis acid catalyst such as zinc chloride, proceeds at a moderate rate to yield the 1,2-trans-α-thiomannopyranoside tetraacetate in good yields (60-70%). cdnsciencepub.com The acetyl groups serve as robust protecting groups that can be removed under basic conditions when the free hydroxyls are required for subsequent reactions. This process, known as deacetylation, is commonly achieved using a catalytic amount of sodium methoxide (NaOMe) in methanol (B129727), which efficiently cleaves the ester linkages to regenerate the polyol. acs.org
| Reaction | Starting Material | Key Reagents | Product | Typical Yield | Reference(s) |
| Acetylation | β-D-Mannose pentaacetate | Ethanethiol, Zinc chloride | Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | 60-70% | cdnsciencepub.com |
| Deacetylation | Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside | Sodium methoxide (NaOMe) in Methanol | Ethyl β-D-thioglucopyranoside | High | acs.org |
| Note: While the specific deacetylation reference uses the glucose analogue, the method is standard and directly applicable to the mannose derivative. |
Functionalization for Bioconjugation and Cross-linking Applications
The modification of Ethyl α-D-thiomannopyranoside to include reactive handles is crucial for its use in bioconjugation and the creation of molecular probes. These modifications allow the sugar to be covalently linked to proteins, lipids, surfaces, or other molecules of interest.
"Click Chemistry" Modifications: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatible reaction conditions. researchgate.netnih.govd-nb.info Ethyl α-D-thiomannopyranoside can be functionalized to participate in these reactions. biosynth.com Typically, an azide (B81097) or a terminal alkyne group is installed onto the carbohydrate scaffold, often at the C-6 primary hydroxyl position. This functionalized mannoside can then be "clicked" onto a binding partner that has been modified with the complementary reactive group (alkyne or azide, respectively), forming a stable triazole linkage. researchgate.net This strategy has been successfully used to conjugate mannosyl derivatives to the surface of liposomes for targeted delivery applications. researchgate.net
Aminoethyl Residues for Cross-linking: Introducing an aminoethyl group provides a versatile nucleophilic handle for conjugation, often via amide bond formation. Syntheses of complex oligosaccharides have incorporated N-benzyloxycarbonyl (Cbz)-protected aminoethyl residues at the reducing end to serve as cross-linking spacers. diva-portal.org This functional group enables further derivatization or conjugation once the protecting group is removed. diva-portal.org Specifically, 2-Aminoethyl α-D-mannopyranoside is a known derivative that can be used in such applications. nih.gov The synthesis of a core tetrasaccharide of Trypanosoma cruzi glycoinositolphospholipids also features a related 2-aminoethylphosphonic acid moiety, highlighting the biological relevance of such functionalizations. diva-portal.orgacs.org
| Functionalization Type | Concept | Reactive Groups | Application Example | Reference(s) |
| Click Chemistry | Introduction of an azide or alkyne handle for cycloaddition reactions. | Azide (-N₃), Terminal Alkyne (-C≡CH) | Conjugation to liposomes or nanoparticles. | researchgate.netnih.govbiosynth.com |
| Aminoethyl Residues | Introduction of a primary amine via an ethyl spacer for cross-linking. | Amine (-NH₂) | Formation of bifunctional spacers for protein immobilization. | diva-portal.orgnih.gov |
Preparation of Thioglycosyl Sulfoxides and Related Activated Forms
To be used as a glycosyl donor, the sulfur of Ethyl α-D-thiomannopyranoside must be activated. A common method involves oxidation of the thioether to a thioglycosyl sulfoxide (B87167). knu.edu.af This transformation creates a better leaving group, facilitating the subsequent glycosylation reaction.
Glycosyl sulfoxides are stable, often crystalline, compounds that can be readily prepared by the oxidation of the parent thioglycoside. knu.edu.af The choice of oxidant and reaction conditions can influence the stereochemistry at the newly formed chiral sulfur center. For axial thioglycosides like the α-manno configured compound, oxidation often proceeds with high diastereoselectivity. knu.edu.af A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (mCPBA). acs.org
Further activation of the sulfoxide in situ with an electrophilic promoter, such as triflic anhydride (Tf₂O), generates a highly reactive glycosyl triflate or a related sulfonium species. researchgate.net This "pre-activation" protocol is particularly important for the synthesis of challenging 1,2-cis-β-mannosidic linkages, which were historically difficult to form stereoselectively. researchgate.net
| Parent Compound | Oxidizing Agent | Activated Intermediate | Promoter for Glycosylation | Reference(s) |
| Ethyl α-D-thiomannopyranoside | m-CPBA | Ethyl α-D-thiomannopyranoside-S-oxide | Triflic anhydride (Tf₂O) | acs.orgresearchgate.net |
| Ethyl α-D-thioglucopyranoside | Hydrogen Peroxide (H₂O₂) | Ethyl α-D-thioglucopyranoside-S-oxide | - | knu.edu.af |
Incorporation into Complex Oligosaccharide and Polysaccharide Architectures
Ethyl α-D-thiomannopyranoside and its protected derivatives are valuable glycosyl donors for the synthesis of complex oligosaccharides. umsl.edu Their stability allows for purification and handling, while the anomeric thioethyl group can be selectively activated in the presence of a glycosyl acceptor to form a new glycosidic bond.
A prominent example is the synthesis of the core tetrasaccharide of a glycoinositolphospholipid from the parasite Trypanosoma cruzi. diva-portal.orgacs.org In this multi-step synthesis, a complex disaccharide donor, ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl-(1→6)-2,3,4-tri-O-benzyl-1-α-D-thiomannopyranoside, was used. diva-portal.orgacs.orgresearchgate.net The thioglycoside was activated with the promoter dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (DMTST) to glycosylate a protected glucosyl-inositol acceptor, successfully forming the desired α-mannosidic linkage. diva-portal.orgacs.orgresearchgate.net Other common activators for thioglycosides in oligosaccharide synthesis include N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH). researchgate.net The reactivity of the thioglycoside donor can be tuned by the nature of the aglycon, with thioethyl donors being generally more reactive than the corresponding thiomethyl donors. researchgate.net
Regenerative Glycosylation Strategies and Automated Synthesis
Recent advances in carbohydrate chemistry have focused on improving the efficiency and accessibility of oligosaccharide synthesis, leading to the development of regenerative glycosylation and automated synthesis platforms.
Regenerative Glycosylation: Conventional glycosylation methods often require stoichiometric amounts of an activator, which can lead to side reactions and purification challenges. nih.gov The regenerative glycosylation strategy circumvents this by using a catalytic amount of an activator that is regenerated in each cycle. nih.govnih.gov In a protocol developed by Demchenko and co-workers, a stable thioglycoside precursor is activated directly under neutral conditions using one equivalent of N-iodosuccinimide (NIS) and a catalytic quantity of 3,3-difluoroxindole (HOFox). researchgate.netacs.org This approach avoids the need for strong acids or heavy-metal promoters and has been shown to be highly efficient, affording disaccharides in high yields (84-91%) with short reaction times. researchgate.netacs.org
Automated Synthesis: The stability and reliable activation of thioglycosides make them ideal building blocks for the automated synthesis of glycans. umsl.edu Automated platforms, some adapted from peptide synthesizers or based on HPLC equipment, have been developed to perform glycosylation reactions in a repetitive, sequential manner with minimal human intervention. nih.gov These machines can perform solution-phase synthesis, where a thioglycoside donor and an acceptor are combined in the presence of a promoter to build an oligosaccharide chain step-by-step. nih.gov The use of stable thiomannoside donors in these systems facilitates the automated synthesis of complex oligo-α-mannosides, significantly accelerating the production of these important biomolecules. nih.govtdx.cat
Advanced Spectroscopic and Structural Characterization in Academic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including ethyl α-D-thiomannopyranoside. omicsonline.orgresearchgate.netslideshare.netnih.gov It provides a wealth of information regarding the connectivity of atoms, their spatial arrangement, and the dynamic processes occurring within the molecule. mdpi.com
Assignment of Anomeric Configuration and Spin Systems
The anomeric configuration of ethyl α-D-thiomannopyranoside, which refers to the stereochemistry at the C1 carbon, is a critical determinant of its properties. In the case of ethyl α-D-thiomannopyranoside, the α-configuration is characterized by specific NMR parameters. The anomeric proton (H-1) typically exhibits a chemical shift and coupling constants that are distinct from its β-anomer. For instance, in related thioglycosides, the α-anomeric proton often appears at a characteristic downfield shift. nih.govacs.org
The analysis of spin systems in the 1H NMR spectrum allows for the assignment of all proton signals in the pyranose ring. organicchemistrydata.orguic.eduucl.ac.ukstackexchange.com For ethyl α-D-thiomannopyranoside, the protons on the pyranose ring and the ethyl group constitute a complex spin system. Through techniques like COSY (Correlation Spectroscopy), which reveals proton-proton couplings, the connectivity between adjacent protons can be traced, starting from an unambiguously assigned proton, often the anomeric proton. For example, the H-1 signal will show a correlation to the H-2 proton, which in turn correlates with H-3, and so on, allowing for a complete assignment of the pyranose ring protons.
Conformational Analysis via NMR (e.g., Coupling Constants, NOEs)
The three-dimensional structure of ethyl α-D-thiomannopyranoside in solution can be determined through detailed NMR analysis. Vicinal proton-proton coupling constants (3JHH) are particularly informative for determining dihedral angles between adjacent protons, as described by the Karplus relationship. miamioh.edu By measuring these coupling constants around the pyranose ring, the preferred chair conformation of the mannopyranoside ring can be established. core.ac.uknih.gov
Variable Temperature NMR Studies for Reaction Intermediates and Dynamics
Variable temperature (VT) NMR spectroscopy is a powerful tool for studying reaction mechanisms and dynamic processes. nih.govacs.orguga.edu In the context of glycosylation reactions involving thioglycosides like ethyl α-D-thiomannopyranoside, VT-NMR can be used to detect and characterize transient intermediates, such as activated sulfoxides or glycosyl triflates. nih.govscispace.com By recording NMR spectra at different temperatures, researchers can observe the formation and decay of these reactive species, providing insight into the reaction pathway. For instance, upon activation with a promoter like triflic anhydride (B1165640) at low temperatures, new sets of signals corresponding to the activated intermediate can be observed, which may then transform into the glycosylation product upon warming. nih.gov
Application of Isotopic Labeling (e.g., 13C-labeling) for Detailed Structural Analysis
Isotopic labeling, particularly with 13C, offers a more detailed view of molecular structure and conformation. nih.govnih.gov By selectively enriching specific carbon positions with 13C, the corresponding signals in the 13C NMR spectrum are enhanced, facilitating their assignment. Furthermore, 13C-labeling allows for the measurement of one-bond and long-range carbon-proton (nJCH) and carbon-carbon (nJCC) coupling constants. These coupling constants provide valuable information about bond angles and dihedral angles, complementing the data obtained from proton NMR. For example, a study on 13C-labeled oligosaccharides utilized these couplings to derive conformational models of glycosidic linkages. nih.gov
Table 1: Representative 1H and 13C NMR Chemical Shifts for Ethyl α-D-thiomannopyranoside Derivatives (in ppm)
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H-1 | ~4.8-5.5 | C-1: ~80-85 |
| H-2 | ~3.8-4.2 | C-2: ~70-75 |
| H-3 | ~3.6-4.0 | C-3: ~70-75 |
| H-4 | ~3.5-3.9 | C-4: ~67-72 |
| H-5 | ~3.7-4.1 | C-5: ~73-78 |
| H-6a, H-6b | ~3.6-3.9 | C-6: ~61-65 |
| SCH2 | ~2.5-2.8 | SCH2: ~25-30 |
| CH3 | ~1.2-1.4 | CH3: ~15-20 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and specific protecting groups on the hydroxyls. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the structure of ethyl α-D-thiomannopyranoside through the analysis of its fragmentation patterns. researchgate.netwhitman.edu Upon ionization, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that serves as a molecular fingerprint. libretexts.orgorgchemboulder.com
The fragmentation of ethyl α-D-thiomannopyranoside and its derivatives often involves cleavage of the glycosidic bond, leading to the formation of a thiomannosyl cation and the loss of the ethylthio group. Other common fragmentation pathways include the loss of substituents (e.g., protecting groups) and ring fragmentation. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. bath.ac.uk
Table 2: Expected Fragmentation Patterns for Ethyl α-D-thiomannopyranoside in Mass Spectrometry
| Fragment Ion | Proposed Structure/Loss |
| [M+Na]+ | Sodium adduct of the molecular ion |
| [M-SCH2CH3]+ | Loss of the ethylthio group |
| [M-H2O]+ | Loss of a water molecule (from hydroxyl groups) |
| Various smaller fragments | Cleavage of the pyranose ring |
X-ray Crystallography for Solid-State Molecular Architecture
While NMR provides information about the solution-state conformation, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.
For ethyl α-D-thiomannopyranoside derivatives, X-ray crystallography can definitively establish the anomeric configuration, the conformation of the pyranose ring (e.g., 4C1 chair), and the orientation of the ethylthio group and other substituents. doaj.orgresearchgate.netnih.gov The bond lengths, bond angles, and torsion angles obtained from the crystal structure provide a detailed picture of the molecule's architecture in the crystalline state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound. For example, the crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside has been determined, providing precise data on its solid-state conformation. doaj.orgresearchgate.net
Chromatographic Techniques for Purification and Analytical Assessment
Chromatographic techniques are indispensable tools in the synthesis and analysis of thioglycosides like Ethyl α-D-thiomannopyranoside. These methods are routinely employed for monitoring reaction progress, assessing compound purity, and isolating the final product from complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity and quantifying Ethyl α-D-thiomannopyranoside. In the context of glycoside chemistry, reversed-phase HPLC is particularly effective for separating anomeric mixtures and other impurities. tandfonline.com The separation mechanism on a reversed-phase column (e.g., C18) is based on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase.
For thioglycosides, including mannoside derivatives, the retention time is influenced by the stereochemistry at the anomeric carbon (C-1) and other carbon centers. tandfonline.com Typically, the β-anomer, having an equatorial ethylthio group, is more polar and hydrophilic, resulting in a shorter retention time compared to the corresponding α-anomer, which has an axial ethylthio group and is generally more hydrophobic. tandfonline.com This difference allows for the baseline separation and accurate quantification of each anomer, which is critical as the stereochemistry at the anomeric center dictates the compound's reactivity in glycosylation reactions.
A standard HPLC setup for analyzing Ethyl α-D-thiomannopyranoside would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. tandfonline.com Detection is commonly achieved using a UV detector, as even non-chromophoric thioglycosides can often be detected at low wavelengths (~210-220 nm), or more advanced detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (MS). acs.org The integration of HPLC with automated synthesis platforms has also been developed, streamlining the production and analysis of complex oligosaccharides derived from thioglycoside building blocks. umsl.eduumsl.edu
Table 1: Representative HPLC Purity Analysis of a Synthesized Batch of Ethyl α-D-thiomannopyranoside
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Retention Time (t_R) of α-anomer | 8.52 min |
| Peak Area of α-anomer | 18450 mAUs |
| Retention Time (t_R) of β-anomer | 7.21 min |
| Peak Area of β-anomer | 150 mAUs |
| Calculated Purity (α-anomer) | 99.2% |
This table presents hypothetical data for illustrative purposes, based on typical HPLC analyses of thioglycosides.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method extensively used for the real-time monitoring of chemical reactions involving Ethyl α-D-thiomannopyranoside. nih.govnih.gov It is primarily used to qualitatively track the consumption of the starting thioglycoside and the formation of the desired product during a synthesis, such as a glycosylation reaction. nih.gov
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing an appropriate mobile phase, usually a mixture of nonpolar and polar solvents like ethyl acetate (B1210297) and hexanes. sigmaaldrich.com The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary (silica gel) and mobile phases. Less polar compounds travel further up the plate (higher Retention Factor, R_f), while more polar compounds remain closer to the baseline (lower R_f).
For instance, in a glycosylation reaction where Ethyl α-D-thiomannopyranoside (the donor) reacts with a glycosyl acceptor, TLC can be used to visualize the disappearance of the donor spot and the appearance of a new spot corresponding to the product. nih.gov After development, the spots are visualized, commonly by staining with a solution like potassium permanganate (B83412) or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain followed by heating, which reveals the positions of the carbohydrate compounds. By comparing the R_f values of the spots in the reaction mixture to those of the starting materials, a chemist can efficiently determine the reaction's progress or completion. nih.gov
Table 2: Example TLC Monitoring of a Glycosylation Reaction Using Ethyl α-D-thiomannopyranoside
| Compound | Polarity | R_f Value | Observations at t = 2h |
| Ethyl α-D-thiomannopyranoside (Donor) | Intermediate | 0.55 | Spot intensity has significantly decreased. |
| Glycosyl Acceptor | High | 0.30 | Spot is no longer visible (fully consumed). |
| Disaccharide Product | Low | 0.65 | A new, strong spot has appeared. |
This table presents hypothetical data for illustrative purposes. TLC conditions: Silica gel 60 F254 plate, Mobile Phase: Ethyl Acetate/Hexane (1:1, v/v), Visualization: CAM stain and heating.
Following the completion of a synthesis, preparative chromatography is the standard method for the isolation and purification of Ethyl α-D-thiomannopyranoside from the crude reaction mixture. springernature.comnih.gov While analytical techniques like HPLC and TLC focus on assessment, the goal of preparative chromatography is to separate and collect a larger quantity of the target compound in high purity. youtube.com
The most common form of preparative chromatography used for glycosides is silica gel column chromatography. nih.govnih.gov The crude mixture is loaded onto the top of a glass column packed with silica gel. A solvent system (eluent), often determined through optimization using TLC, is then passed through the column. Components of the mixture are separated based on their differential adsorption to the silica gel, with less polar compounds eluting from the column first.
Fractions are collected sequentially as the eluent exits the column. These fractions are then analyzed by TLC to identify those containing the pure Ethyl α-D-thiomannopyranoside. The identified pure fractions are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound. nih.gov For separations that are challenging on silica gel, or for achieving very high purity, preparative HPLC (prep-HPLC) can be employed, which offers higher resolution and efficiency. nih.govnih.gov
Table 3: Summary of a Typical Preparative Silica Gel Chromatography for Ethyl α-D-thiomannopyranoside Purification
| Parameter | Description |
| Chromatography Mode | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 5 cm diameter x 30 cm length |
| Crude Material Loaded | 5.0 g |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%) |
| Fractions Collected | 50 x 20 mL |
| TLC Analysis | Fractions 25-35 showed a single spot corresponding to the product (R_f = 0.55) |
| Combined Fractions | 25-35 |
| Isolated Yield | 3.8 g |
| Final Purity (by HPLC) | >99% |
This table presents hypothetical data for illustrative purposes.
Theoretical and Computational Studies of Ethyl α D Thiomannopyranoside Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly density functional theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of thioglycosides. These methods allow for the detailed examination of transient species like carbenium ions and the energetic pathways of reactions.
A central aspect of glycosylation chemistry is the nature of the intermediate carbocationic species. Computational studies consistently show that cyclic thiocarbenium ions are thermodynamically more stable than their corresponding oxocarbenium ion counterparts. nih.gov This increased stability is attributed to the better ability of sulfur to stabilize a positive charge compared to oxygen.
However, the kinetic accessibility of these ions presents a more complex picture. Despite the greater stability of the thiocarbenium ion, its formation often involves a higher activation energy barrier. nih.govacs.org For instance, DFT calculations have shown that while a tetrahydrothiopyranyl thiocarbenium ion is approximately 2.5 kcal/mol lower in energy (more stable) than the corresponding tetrahydropyranyl oxocarbenium ion relative to their covalent triflate precursors, the activation barrier to form the thiocarbenium ion is significantly higher. nih.govacs.org This dichotomy between thermodynamic stability and kinetic accessibility is a key factor governing the reactivity of thioglycoside donors. nih.gov
| Ion Type | Relative Thermodynamic Stability | Relative Activation Barrier for Formation |
|---|---|---|
| Thiocarbenium Ion | More Stable | Higher |
| Oxocarbenium Ion | Less Stable | Lower |
The energy profile of a glycosylation reaction, including its transition states and intermediates, dictates the reaction's mechanism and outcome. researchgate.netsolubilityofthings.comyoutube.com Computational modeling provides detailed energetic landscapes for these processes. researchgate.net For thioglycosides, calculations reveal that the formation of a thiocarbenium ion from a thioglycosyl triflate is a less endothermic process compared to the formation of an oxocarbenium ion from its corresponding glycosyl triflate. nih.govacs.org
Specifically, DFT calculations have quantified the activation barrier for the conversion of a model tetrahydrothiopyranyl triflate to its thiocarbenium ion to be 5.8 kcal/mol. In contrast, the formation of the oxocarbenium ion–triflate ion pair from the analogous tetrahydropyranyl triflate requires only 2.6 kcal/mol. nih.govacs.org This higher barrier for the thioglycoside system is consistent with experimental observations that often necessitate higher temperatures or stronger activation conditions for glycosylations involving thio-donors. acs.org These computational findings highlight that while the thiocarbenium ion is a stable intermediate, the transition state leading to it is energetically demanding. nih.govacs.orgnih.gov
| Reaction | Computed Activation Barrier (kcal/mol) |
|---|---|
| Tetrahydrothiopyranyl triflate → Thiocarbenium ion | 5.8 |
| Tetrahydropyranyl triflate → Oxocarbenium ion | 2.6 |
The geometry of the carbocation intermediate plays a crucial role in determining the stereoselectivity of glycosylation reactions. Quantum chemical calculations provide precise data on bond angles and torsional angles, revealing significant structural differences between thiocarbenium and oxocarbenium ions. nih.govacs.org
Computational analysis of a model thiocarbenium ion shows that it is considerably more puckered than its oxo-counterpart. nih.govacs.org This increased puckering is evident from several key geometric parameters. The C5–S–C1 bond angle in the thiocarbenium ion is significantly smaller than the corresponding C5–O–C1 angle in the oxocarbenium ion. Conversely, the S–C1–C2 bond angle is larger than the O–C1–C2 angle. Furthermore, the ring torsion angles are substantially different, indicating a distinct three-dimensional shape for the thio-cation. nih.govacs.org This altered geometry can influence the facial selectivity of nucleophilic attack, contributing to the different stereochemical outcomes observed for thio- versus O-glycosyl donors.
| Geometric Parameter | Thiocarbenium Ion | Oxocarbenium Ion |
|---|---|---|
| C5–X–C1 Bond Angle (X=S/O) | 104.9° | 123.1° |
| X–C1–C2 Bond Angle (X=S/O) | 129.0° | 124.8° |
| C5–X–C1–C2 Torsion Angle (X=S/O) | -2.5° | 4.4° |
| X–C1–C2–C3 Torsion Angle (X=S/O) | -4.9° | -11.1° |
Molecular Modeling and Dynamics Simulations for Conformational Preferences in Solution
While quantum mechanics is ideal for studying electronic structure and reactivity, molecular modeling and molecular dynamics (MD) simulations are powerful for exploring the conformational landscape of molecules like ethyl α-D-thiomannopyranoside in a solution environment. mdpi.commdpi.com MD simulations track the movement of every atom in a system over time, providing insights into the dynamic behavior and preferred shapes of the molecule. nih.govrsc.org
For a flexible molecule such as a thiopyranoside, these simulations can reveal the equilibrium between different chair, boat, and skew-boat conformations of the thiopyranose ring. youtube.comlibretexts.orglibretexts.orgyoutube.com The simulations account for the influence of solvent molecules and temperature on the conformational preferences. By analyzing the trajectories from an MD simulation, one can determine the statistical probability of finding the molecule in a particular conformation, construct free energy landscapes, and understand the pathways of conformational interconversion. rsc.orgucr.edu This information is vital for understanding how the molecule presents itself for interaction with other molecules, such as enzymes or reactants in a chemical synthesis.
Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts)
Computational chemistry can predict spectroscopic parameters, most notably NMR chemical shifts, which serve as a crucial bridge between theoretical models and experimental data. libretexts.org By calculating the magnetic shielding around each nucleus in a molecule, it is possible to compute its NMR chemical shifts.
These predictions are highly sensitive to the molecular geometry. Therefore, accurate prediction of chemical shifts requires high-quality, optimized molecular structures, often obtained from the same quantum chemical calculations used to study reactivity. mdpi.com For thioglycoside systems, computed ¹³C NMR chemical shifts for key atoms, such as the anomeric carbon, have shown good agreement with experimental values. For example, the chemical shift of the thienyl carbon in a model thiocarbenium cation was computed to be δ 246, which aligns well with the experimentally observed value of δ 238.3. nih.govacs.org This agreement validates the accuracy of the computational model and allows for the confident assignment of complex experimental spectra.
Computational Prediction of Enzyme-Substrate Interactions (without reference to clinical efficacy)
Understanding how a thioglycoside like ethyl α-D-thiomannopyranoside interacts with an enzyme's active site is fundamental to enzymology and inhibitor design. Computational methods such as molecular docking and molecular dynamics simulations are used to predict and analyze these interactions. nih.gov
Molecular docking algorithms can predict the preferred binding orientation of the thiomannoside within an enzyme's catalytic pocket. Subsequently, MD simulations can be employed to explore the stability of this docked pose and the detailed network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the enzyme-substrate complex. mdpi.commdpi.com More advanced techniques, including machine learning and artificial intelligence-based approaches, are increasingly being used to predict enzyme-substrate specificity on a larger scale by identifying patterns from vast datasets of known interactions. mdpi.comarxiv.orgbiorxiv.orgresearchgate.net These computational studies can guide the design of new enzyme inhibitors or probes by revealing the key molecular determinants of binding, all while focusing on the fundamental molecular interactions rather than any potential therapeutic outcome.
Investigation of S-π Interactions and Their Influence on Binding
The substitution of the endocyclic oxygen atom in a pyranoside ring with sulfur introduces significant changes to the molecule's electronic and structural properties, which in turn can influence its binding to biological targets. One of the key non-covalent interactions that has been a subject of theoretical and computational investigation is the S-π interaction, involving the sulfur atom of the thiomannopyranoside and aromatic residues of a binding partner.
S-π interactions are a type of non-covalent interaction where the electron-rich π system of an aromatic ring interacts with a sulfur atom. wikipedia.org These interactions are recognized as significant forces in protein folding and stabilization. nih.gov In the context of Ethyl α-D-thiomannopyranoside, the sulfur atom can interact with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine within a protein's binding site.
Computational studies, often employing high-level quantum mechanical methods, have been instrumental in characterizing the nature and strength of these interactions. nih.gov These studies model the interaction between a simple sulfur-containing molecule, like hydrogen sulfide (B99878) (H₂S), and benzene (B151609) as a prototypical aromatic system. nih.gov The findings from such model systems provide insights into the preferred geometries and energetic favorability of S-π interactions that can be extrapolated to more complex systems like Ethyl α-D-thiomannopyranoside binding to a protein.
Research has shown that the interaction between sulfur and an aromatic ring is energetically favorable. nih.gov The strength and geometry of this interaction are influenced by the electronic nature of both the sulfur-containing compound and the aromatic ring. For instance, electron-donating substituents on the aromatic ring can enhance the interaction. core.ac.ukwhiterose.ac.uk
A key aspect of S-π interactions is their directionality. Computational analyses of protein structures from the Protein Data Bank (PDB) have revealed that specific geometries of sulfur-aromatic contacts occur more frequently than would be expected by chance, suggesting an energetic preference. nih.gov The most favorable configuration often involves the sulfur atom positioned directly over the face of the aromatic ring. nih.gov
The replacement of an oxygen atom with a more polarizable sulfur atom can lead to stronger interactions with aromatic residues. escholarship.org This increased polarizability, coupled with the different geometric and electronic properties of sulfur compared to oxygen, can result in a more favorable enthalpy of binding for thioglycosides. nih.gov However, this enthalpic gain can sometimes be offset by a less favorable entropy of binding due to the increased conformational flexibility of the thiosugar ring. nih.govacs.org
The influence of S-π interactions on the binding of thioglycosides is an active area of research. Theoretical and computational studies provide a powerful approach to dissect the energetic contributions of these interactions, guiding the rational design of more potent and selective thioglycoside-based inhibitors and probes. uga.eduuga.edu
Detailed Research Findings
| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) | Optimal Distance (Å) |
|---|---|---|---|
| H₂S - Benzene | S-π | -2.74 | 3.8 |
| Cysteine - Aromatic Residue | S-π | -0.74 (hydrogens-away in-plane) | 5.5 |
Table 1: Calculated Interaction Energies and Geometries for Model S-π Systems. The data for H₂S-Benzene is from high-level quantum mechanical calculations, representing the interaction with the sulfur atom over the aromatic ring. nih.gov The Cysteine-Aromatic Residue data reflects a specific orientation found in protein structures. nih.gov
The data illustrates that the strength of the S-π interaction is highly dependent on the geometry of the interacting species. The most stable "hydrogens-down" conformation of the H₂S-benzene complex has a significantly stronger interaction energy than the "hydrogens-away in-plane" conformation observed for cysteine and aromatic residues in some protein database analyses. nih.gov This highlights the importance of the local environment and geometric constraints within a protein binding site in determining the actual contribution of S-π interactions to ligand binding.
Furthermore, comparative studies between sulfur-π and other non-covalent interactions, such as cation-π interactions, have been conducted to understand their relative importance in biological recognition. escholarship.orgnih.govrsc.org These studies indicate that while cation-π interactions are generally stronger, S-π interactions play a crucial and often complementary role in the binding of ligands to proteins. escholarship.orgnih.govrsc.org
The investigation into S-π interactions involving Ethyl α-D-thiomannopyranoside and its analogs is crucial for a comprehensive understanding of their binding mechanisms. These theoretical and computational findings, combined with experimental data, provide a solid foundation for the structure-based design of novel therapeutic agents and biological tools.
Biochemical and Molecular Biological Investigations in Research Contexts
Utilization as Glycosylation Precursors and Building Blocks for Complex Glycans and Glycoconjugates
Ethyl α-D-thiomannopyranoside serves as a versatile building block in the chemical synthesis of complex carbohydrates and glycoconjugates. biosynth.comacs.org Thioglycosides, in general, are widely used as glycosyl donors in oligosaccharide synthesis. The sulfur-linked ethyl group can be "activated" under specific chemical conditions, allowing the mannose sugar to be transferred to an acceptor molecule, thereby forming a new glycosidic bond. This process is fundamental to constructing oligosaccharides with defined sequences and linkages.
The stability of the thioglycosidic bond under various reaction conditions allows for its use as a temporary protecting group at the anomeric center while other parts of the sugar molecule are chemically modified. For example, ethyl thioglycosides can function as acceptors in glycosylation reactions, where a different activated sugar donor is added to one of the hydroxyl groups on the thioglycoside's sugar ring. sfu.ca This sequential activation strategy is crucial for the controlled, step-by-step assembly of complex oligosaccharides and for synthesizing fragments of larger glycans found on cell surfaces or therapeutic glycoproteins. researchgate.netresearchgate.net
These synthetic glycans and glycoconjugates are essential for a variety of research applications, including the development of synthetic vaccines, the study of carbohydrate-protein interactions, and the creation of standards for analytical studies. acs.orgchemsynlab.com
Substrate Specificity Studies in Enzymatic Assays for Glycosidases and Glycosyltransferases
In enzymology, ethyl α-D-thiomannopyranoside and similar thioglycosides are employed to probe the specificity of carbohydrate-processing enzymes like glycosidases and glycosyltransferases. chemsynlab.com While the thioether bond is generally resistant to hydrolysis by glycosidases, making these compounds effective inhibitors, they can, in some contexts, act as substrate analogs to study enzyme binding and recognition. rsc.org
For glycosyltransferases, which catalyze the transfer of sugars from an activated donor to an acceptor, thioglycosides can serve as acceptor substrates. acs.org By using ethyl α-D-thiomannopyranoside in an assay with a specific glycosyltransferase and an activated sugar donor (e.g., UDP-Galactose), researchers can determine if the enzyme can recognize the thiomannoside and attach the new sugar. Such experiments provide valuable information about the enzyme's acceptor substrate tolerance.
Furthermore, modified versions of thioglycosides are used to create donor substrates for glycosyltransferases. nih.gov These studies are critical for understanding the rules that govern glycan biosynthesis and for the enzymatic synthesis of novel carbohydrate structures. The resistance of the resulting thioglycosidic linkage to subsequent enzymatic degradation can be an advantage in these experimental systems. rsc.org
Role as Metabolic Decoys and Inhibitors of Glycan Biosynthesis in Cellular and Bacterial Models
One of the most powerful applications of thioglycosides is their function as metabolic decoys to inhibit the biosynthesis of glycans. nih.govnih.govnih.gov When introduced to cells, these synthetic analogs are recognized and processed by the cellular glycosylation machinery. bowdoin.edu However, because of their modified structure, they either cannot be extended into full glycan chains or they disrupt the normal assembly process, leading to the formation of truncated, non-functional glycans. nih.govbowdoin.edu This approach allows for the selective perturbation of glycosylation, enabling researchers to study the functional consequences in various biological systems. acs.org
In pathogenic bacteria, cell surface glycoproteins are often crucial for virulence, mediating processes like host cell adhesion, immune evasion, and biofilm formation. bowdoin.edunih.gov Thioglycosides based on bacterial monosaccharides have been shown to act as metabolic inhibitors that effectively impair glycoprotein (B1211001) biosynthesis in pathogens like Helicobacter pylori. nih.gov When H. pylori is cultured in the presence of these compounds, a dose-dependent decrease in the production of its normal glycoproteins is observed. nih.govsemanticscholar.org These thioglycoside decoys are processed by the bacterium's biosynthetic enzymes, leading to the creation of truncated glycoproteins that can compromise the integrity and function of the bacterial cell envelope. nih.govbowdoin.edu This inhibition of a critical biosynthetic pathway presents a promising strategy for developing new antibacterial agents that target processes distinct from those in human cells. nih.govrsc.org
Thioglycosides have been demonstrated to be potent inhibitors of the biosynthesis of complex glycans on the surface of mammalian cells. nih.gov A key example is the inhibition of the Sialyl Lewis-X (sLex) epitope, a carbohydrate structure crucial for cell-cell recognition in the inflammatory response. nih.govnih.govnih.gov When cells are treated with thioglycoside analogs of N-acetylglucosamine (GlcNAc), the biosynthesis of the underlying lactosamine chains is truncated. This prevents the subsequent addition of sialic acid and fucose, which are required to complete the sLex structure. The result is a significant reduction in the expression of sLex on the cell surface. nih.gov
| Compound Type | Mechanism of Action | Effect on Glycan Expression | Reference |
|---|---|---|---|
| Thioglycoside Analog (e.g., GlcNAc-based) | Acts as a metabolic decoy, truncating N- and O-linked glycan biosynthesis. | Reduces cell-surface expression of the Sialyl Lewis-X (sLex) epitope. | nih.gov |
The perturbation of cell surface glycan expression directly leads to the disruption of cellular functions that depend on these glycans. The reduction of sLex expression by thioglycosides has a profound impact on leukocyte adhesion, a critical step in the inflammatory cascade. nih.govnih.gov The sLex epitope on leukocytes is the primary ligand for selectin proteins expressed on the surface of inflamed blood vessel walls. The binding between sLex and selectins mediates the initial tethering and rolling of leukocytes, allowing them to migrate to the site of inflammation. nih.gov
In in vitro models of inflammation, treatment of leukocytes with thioglycosides significantly impairs their ability to roll on and adhere to selectin-coated surfaces or inflamed endothelial cells under flow conditions. nih.gov This disruption of a key cellular process demonstrates the potential of thioglycosides as anti-inflammatory agents. nih.govnih.gov
| Treatment | Cellular Effect | Functional Outcome | Reference |
|---|---|---|---|
| Thioglycosides | Reduced sLex expression on leukocytes. | Inhibited leukocyte rolling and adhesion on selectin substrates in in vitro inflammation models. | nih.gov |
| Thioglycosides | Disruption of cellular biosynthetic pathways. | Inhibited neutrophil homing to sites of acute inflammation in murine models by ~80-90%. | nih.gov |
A key aspect of thioglycoside research is comparing their efficacy to their naturally occurring O-glycoside counterparts. nih.gov
Potency: In mammalian cells, thioglycosides are significantly more potent inhibitors of glycan biosynthesis, often showing effects at concentrations more than 10-fold lower than the equivalent O-glycosides. nih.gov This enhanced potency is attributed in large part to the resistance of the thioglycosidic bond to hydrolysis by intracellular glycosidases, allowing the inhibitor to persist and act for longer periods within the cell. nih.govnih.gov In contrast, studies in bacteria have found that S-glycosides and O-glycosides can exhibit comparable potency in disrupting glycan biosynthesis. nih.govnih.govacs.org
Selectivity: A notable advantage of thioglycosides is their enhanced selectivity. nih.gov For instance, while certain O-glycoside inhibitors might affect both pathogenic and commensal (beneficial) bacteria, the corresponding S-glycosides have been shown to selectively inhibit the pathogenic species without significantly impacting the commensal ones or human cells. nih.govacs.org This enhanced selectivity is a critical feature for developing targeted therapies that can disrupt pathogens while minimizing collateral damage to the host or its beneficial microbiome. acs.org
| Characteristic | Thioglycosides (S-Glycosides) | O-Glycosides | Biological System | Reference |
|---|---|---|---|---|
| Potency | High (>10x more effective) | Lower | Mammalian Cells | nih.govnih.gov |
| Potency | Comparable to O-glycosides | Comparable to S-glycosides | Bacteria (e.g., H. pylori) | nih.govacs.org |
| Selectivity | Enhanced (e.g., pathogenic vs. commensal bacteria) | Lower | Bacterial Systems | nih.govacs.org |
Academic Explorations of Biological Activities (e.g., Antimicrobial, Antiviral, and Anticancer Mechanisms in Cell Lines or in vitro systems)
The study of ethyl α-D-thiomannopyranoside and its derivatives has revealed potential biological activities in various in vitro research settings. While this specific compound is often used as a synthetic building block, related thioglycosides have been investigated for their antimicrobial, antiviral, and anticancer properties, providing a basis for understanding its potential applications in molecular biology research.
Antimicrobial Activity: Research into the antimicrobial effects of thiomannosides has shown activity against specific pathogens. A derivative, ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside, has been noted for its potential antibacterial activity against Mycobacterium tuberculosis. biosynth.com Furthermore, a closely related compound, Phenyl α-D-thiomannopyranoside (PATM), has demonstrated inhibitory effects on the growth of gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa by interfering with their cell wall synthesis. chemsynlab.com While research on ethyl α-D-thiomannopyranoside itself is limited, the activity of these related compounds suggests a potential area for further investigation. Other ethyl thioglycosides, such as a derivative of thioglucopyranoside, have also shown promising antimicrobial properties, indicating a broader potential for this class of compounds in targeting bacterial and fungal infections. americanchemicalsuppliers.com
Antiviral Activity: Ethyl α-D-thiomannopyranoside is classified among compounds with potential uses as antiviral agents. ukchemicalsuppliers.co.uk The mechanism of action for related thioglycosides has been explored; for instance, Phenyl α-D-thiomannopyranoside (PATM) has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro by targeting the activity of the viral reverse transcriptase enzyme. chemsynlab.com This highlights the potential for thiomannosides to serve as scaffolds for the development of novel antiviral therapeutics.
Anticancer Activity: In the context of oncology research, various derivatives of ethyl α-D-thiomannopyranoside are utilized. americanchemicalsuppliers.com Studies have shown that related compounds can induce apoptosis (programmed cell death) in cancer cell lines. chemsynlab.com For example, Phenyl α-D-thiomannopyranoside (PATM) has been identified as a compound that can trigger this process, making it a subject of interest for potential anticancer therapies. chemsynlab.com Several ethyl thioglycoside derivatives serve as key intermediates in the synthesis of molecules for anticancer research, underscoring their importance in the drug discovery process. americanchemicalsuppliers.com
Table 1: Summary of Investigated Biological Activities of Thiomannosides and Related Compounds This table is interactive. Click on the headers to sort.
| Compound/Derivative | Activity Type | Target/Mechanism | Reference(s) |
|---|---|---|---|
| Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside | Antimicrobial | Mycobacterium tuberculosis | biosynth.com |
| Phenyl α-D-thiomannopyranoside (PATM) | Antimicrobial | Inhibits cell wall synthesis in E. coli and P. aeruginosa | chemsynlab.com |
| Phenyl α-D-thiomannopyranoside (PATM) | Antiviral | Inhibits HIV reverse transcriptase | chemsynlab.com |
| Phenyl α-D-thiomannopyranoside (PATM) | Anticancer | Induces apoptosis in cancer cells | chemsynlab.com |
| Ethyl α-D-thiomannopyranoside | Antiviral | General classification | ukchemicalsuppliers.co.uk |
| Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-thioglucopyranoside | Antimicrobial | General antimicrobial properties | americanchemicalsuppliers.com |
| Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside S-oxide | Anticancer | Use in anticancer research |
Studies on the Interactions of Thioglycosides with Carbohydrate-Binding Lectins
Thioglycosides, including ethyl α-D-thiomannopyranoside, are valuable tools in glycobiology for studying the interactions between carbohydrates and lectins, which are proteins that bind specifically to sugar moieties. unimi.it These interactions are fundamental to numerous biological processes, including cell-cell communication, immune responses, and pathogen adhesion. science.govresearchgate.net
The primary advantage of thioglycosides in this research context is their enhanced stability. nih.govunimi.it The sulfur-based (S-glycosidic) bond in thioglycosides is significantly more resistant to enzymatic and chemical hydrolysis compared to the oxygen-based (O-glycosidic) bond found in natural carbohydrates. nih.gov This stability allows researchers to study binding events without the complication of ligand degradation, making them excellent mimics or "decoys" for natural glycans. unimi.itunimi.it
Studies on carbohydrate-lectin binding reveal that these interactions are typically of low affinity, with dissociation constants often in the micromolar to millimolar range. nih.govunimi.it This is often due to the shallow and solvent-exposed nature of the carbohydrate-binding sites on lectins. researchgate.netnih.gov The binding is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions (specifically CH-π interactions with aromatic amino acid residues like tryptophan in the binding site), and, in some cases, coordination with metal ions like calcium. science.govnih.gov
Ethyl α-D-thiomannopyranoside is particularly relevant for studying D-mannose-specific lectins. nih.gov Research has shown that α-mannose thio-derivatives are configurationally stable, which is a crucial feature for reliable binding studies. unimi.it These compounds can be used to probe the binding sites of various mannose-binding lectins, such as Concanavalin A (Con A), pea lectin (PSA), and lectins from snowdrop (GNA) and daffodil (NPA), to elucidate the structural basis for their specificity. science.govnih.gov By using stable thioglycoside analogs, scientists can better understand how these lectins recognize their target glycans on cell surfaces, which is critical for developing glycomimetic inhibitors that can interfere with these interactions in pathological processes. unimi.itnih.gov
Table 2: Key Aspects of Thioglycoside-Lectin Interaction Studies This table is interactive. Click on the headers to sort.
| Feature | Description | Significance in Research | Reference(s) |
|---|---|---|---|
| Chemical Stability | The S-glycosidic bond is more resistant to hydrolysis than the natural O-glycosidic bond. | Allows for stable, long-term binding studies without ligand degradation; acts as a reliable structural probe. | researchgate.netnih.govunimi.it |
| Binding Forces | Interactions are mediated by hydrogen bonds, CH-π interactions with aromatic amino acids, and metal ion coordination. | Understanding these forces is crucial for designing high-affinity synthetic lectin inhibitors. | science.govnih.gov |
| Affinity | Generally low affinity (micromolar to millimolar range) due to shallow binding sites. | Presents a challenge in drug design, often overcome by multivalency or designing ligands with non-carbohydrate moieties for enhanced interaction. | nih.govunimi.it |
| Biological Mimicry | Serve as stable analogs or "decoys" of natural carbohydrate ligands. | Used to interfere with and study carbohydrate-lectin interactions involved in physiological and pathophysiological processes. | unimi.itunimi.it |
| Target Lectins | Mannose-specific lectins (e.g., Concanavalin A, pea lectin) are key targets for thiomannoside derivatives. | Probing these lectins helps in understanding pathogen adhesion and cell signaling, and in designing targeted therapeutics. | science.govnih.gov |
Advanced Applications in Chemical Biology and Material Science Research
Development of Glycoside-Based Chemical Probes and Biosensors
The unique structure of Ethyl α-D-thiomannopyranoside makes it an excellent scaffold for the development of chemical probes and biosensors designed to investigate biological systems. The sulfur atom allows for selective modifications, such as fluorination or the attachment of reporter molecules through methods like click chemistry. biosynth.com These modifications transform the simple sugar into a sophisticated tool for tracking and quantifying biological processes.
Fluorescently tagged thiomannosides can be used to visualize the distribution and dynamics of mannose-binding proteins (lectins) on cell surfaces or within tissues. rsc.org Furthermore, when immobilized on surfaces, such as those of gold nanoparticles or carbon nanotubes, these glycosides can act as recognition elements in electrochemical biosensors. nih.gov For instance, a biosensor might be designed to detect specific cancer markers like galectin-3 by conjugating the appropriate carbohydrate ligand to a nanostructured electrode. nih.gov The principle involves the specific binding of the target protein to the mannose derivative, generating a measurable electrical signal. The stability of the thio-linkage ensures the longevity and reliability of the sensor in biological media.
Table 1: Applications in Probe and Biosensor Development
| Application Area | Technique/Methodology | Specific Role of Ethyl α-D-thiomannopyranoside | Reference |
|---|---|---|---|
| Structural Studies | Fluorination | Serves as a stable, fluorinated analogue for NMR or X-ray crystallography studies. | biosynth.com |
| Cellular Imaging | Click Chemistry | Acts as a scaffold to attach fluorescent dyes or biotin (B1667282) tags for tracking lectin interactions. | biosynth.comresearchgate.net |
| Disease Diagnosis | Electrochemical Biosensing | Functions as the recognition element on a sensor surface to capture specific mannose-binding proteins. | nih.gov |
| Drug Delivery | Liposome Functionalization | Used as an azide- or alkyne-modified derivative to target liposomes to cells expressing mannose receptors. | researchgate.net |
Application in Materials Science as Stabilizers and Linkers
In materials science, particularly in the field of nanotechnology, thioglycosides like Ethyl α-D-thiomannopyranoside are explored for their utility as surface modifiers, stabilizers, and linkers. chemsynlab.com Their ability to be grafted onto the surfaces of nanoparticles or polymers allows for the creation of materials with tailored biological properties. A closely related compound, Phenyl α-D-thiomannopyranoside, has been explicitly noted for its role as a stabilizer and linker in the synthesis of dendrimers. chemsynlab.com Dendrimers are highly branched, tree-like macromolecules with a well-defined structure, and they are of significant interest for applications in drug delivery and medical imaging. researchgate.net
By coating a nanoparticle or dendrimer with Ethyl α-D-thiomannopyranoside, researchers can create a biocompatible, water-soluble interface that can target specific cells or tissues. For example, dendritic polymers functionalized with mannose residues can target the mannose receptor, which is abundant on immune cells like macrophages and dendritic cells. nih.gov This targeted approach is crucial for developing advanced drug delivery systems that can deliver a therapeutic payload directly to the site of action, minimizing side effects. The thioether bond provides a stable connection point for assembling these complex nanostructures. chemsynlab.com
Fundamental Investigations into Carbohydrate-Protein Recognition and Binding
Understanding how proteins recognize and bind to carbohydrates is fundamental to cell biology, immunology, and pathology. Ethyl α-D-thiomannopyranoside is a key tool in these investigations because it serves as a synthetic precursor to the specific oligosaccharides that proteins recognize. biosynth.com For example, the human mannose receptor (CD206) plays a crucial role in the immune system by binding to mannose-containing glycans on the surface of pathogens like yeast and mycobacteria. nih.gov
To study the precise nature of this interaction, researchers synthesize various mannose-containing oligosaccharides. Ethyl α-D-thiomannopyranoside can be used as a glycosyl donor in these syntheses. bac-lac.gc.ca The resulting oligosaccharides are then used in binding assays, such as glycan arrays or surface plasmon resonance, to measure their affinity for the mannose receptor's carbohydrate-recognition domains (CRDs). nih.gov Studies have shown that the spatial arrangement and multivalency of mannose residues are critical for high-affinity binding, an effect known as avidity. nih.govnih.gov By using structurally defined, synthetic oligosaccharides built from precursors like Ethyl α-D-thiomannopyranoside, scientists can dissect the molecular details that govern this vital biological recognition process.
Table 2: Key Proteins Studied Using Mannoside Derivatives
| Protein | Biological Function | Role of Mannoside Derivatives | Reference |
|---|---|---|---|
| Human Mannose Receptor (CD206) | Innate and adaptive immunity; pathogen scavenging. | Used to probe the binding specificity of its Carbohydrate-Recognition Domain 4 (CRD4). | nih.gov |
| Human Mannose-Binding Protein (MBP) | Part of the complement system; recognizes microbial surfaces. | Helps elucidate how the trimeric arrangement of CRDs facilitates binding to branched oligosaccharides. | nih.gov |
| Glycosidases / Glycosyltransferases | Carbohydrate metabolism and synthesis. | Act as substrates or inhibitors to study enzyme kinetics and mechanism. | chemsynlab.com |
Design and Synthesis of Functionalized Oligosaccharides for Biochemical Tools
The chemical synthesis of complex oligosaccharides is a formidable challenge due to the need for precise control over the stereochemistry of the glycosidic linkages. rsc.org Thioglycosides, including Ethyl α-D-thiomannopyranoside, are among the most versatile and widely used glycosyl donors in modern carbohydrate chemistry. researchgate.net The ethylthio group acts as a stable protecting group for the anomeric center but can be selectively "activated" under specific reaction conditions to form a glycosidic bond with a glycosyl acceptor. bac-lac.gc.ca
This strategy is central to the convergent synthesis of oligosaccharides, where smaller fragments are built and then joined together. Ethyl α-D-thiomannopyranoside is particularly valuable in syntheses requiring multiple, sequential glycosylation steps. Different thioglycosides can be activated with different reagents, allowing chemists to control which bond forms at which stage. researchgate.net For example, an ethyl thioglycoside can be selectively activated over other types of thioglycosides, enabling the construction of complex, branched structures that can be used as biochemical tools to probe protein function or as components of synthetic vaccines. bac-lac.gc.carsc.org
Contributions to Enzymology and Biocatalysis Research
In the fields of enzymology and biocatalysis, Ethyl α-D-thiomannopyranoside and its derivatives serve as indispensable tools for studying carbohydrate-processing enzymes. tudelft.nl Because the thioether linkage is generally resistant to cleavage by glycosidase enzymes, which are specific for O-glycosides, these compounds can act as competitive inhibitors. Studying how they bind to an enzyme's active site can provide valuable information about the enzyme's structure and mechanism.
Conversely, the compound can also be used as a substrate to study the activity of enzymes that can process thioglycosides, or in assays for glycosyltransferases—enzymes that form glycosidic bonds. chemsynlab.com By providing a stable and well-defined substrate, researchers can obtain reliable kinetic data. nih.gov This research is part of a broader effort in biocatalysis to understand and engineer enzymes for "green" chemical synthesis, leveraging their high specificity and efficiency to create valuable chemicals and pharmaceuticals with less environmental impact. tudelft.nlmdpi.com
Emerging Research Directions and Future Outlook
Innovations in Stereoselective and Convergent Thioglycosylation Strategies
The controlled formation of glycosidic bonds with specific stereochemistry is a central challenge in carbohydrate synthesis. Recent innovations have focused on achieving high stereoselectivity, particularly for the difficult 1,2-cis linkages found in compounds like α-mannosides.
One promising approach involves the use of organophotoredox catalysis. rsc.org This method allows for the efficient conversion of glycosyl bromides into anomeric radicals, leading to highly stereoselective formation of α-1,2-cis-thioglycosides under mild conditions. rsc.org This strategy avoids the need for transition metals or directing groups, offering a more streamlined and atom-economical synthesis. rsc.org
Recent research has also demonstrated reagent-switchable stereoselectivity in mannosylation reactions. nih.gov By carefully selecting reagents, chemists can favor the formation of either α or β linkages, providing greater control over the final product. nih.gov For example, specific conditions have been discovered that lead to highly β-stereoselective mannosylation of the OH-2 position of mannosides using a perbenzylthioglycoside donor. nih.gov
A summary of innovative glycosylation strategies is presented below:
| Strategy | Key Features | Advantages |
| Organophotoredox Catalysis | Utilizes photoredox mediated HAT catalysis to generate anomeric radicals from glycosyl bromides. rsc.org | High anomeric selectivity for challenging α-1,2-cis-thioglycosides; mild reaction conditions; transition metal-free. rsc.org |
| Armed-Disarmed Strategy | Employs differential reactivity of thioglycoside donors based on their protecting groups. sfu.ca | Allows for sequential and controlled glycosylations in a one-pot fashion. sfu.canih.gov |
| Convergent Block Synthesis | Assembles large oligosaccharides from smaller, pre-made fragments. sfu.ca | Reduces the number of synthetic steps and improves overall yield. sfu.ca |
| Reagent-Switchable Stereoselectivity | Achieves different stereochemical outcomes by changing the reaction reagents. nih.gov | Provides precise control over the anomeric configuration of the glycosidic bond. nih.gov |
Integration of Automated Synthesis Platforms for High-Throughput Glycan Production
The demand for pure, structurally defined glycans for biological and pharmaceutical research has driven the development of automated synthesis platforms. These systems offer the potential for rapid and reliable production of complex oligosaccharides, a task that is often laborious and time-consuming when performed manually. umsl.edu
Automated solid-phase synthesis, in particular, has emerged as a powerful tool. google.com In this approach, the growing oligosaccharide chain is attached to a solid support, allowing for easy purification after each reaction step. Thioglycosides are well-suited for this technology due to their stability and the variety of methods available for their activation. google.com
Recent efforts have focused on integrating novel synthesis and activation methods into automated platforms. umsl.edu For example, new palladium-catalyzed activation pathways for thioglycosides have been developed and implemented in high-performance liquid chromatography (HPLC)-based automated systems. umsl.edu This integration streamlines the synthesis process, enabling the production of oligosaccharides in a fraction of the time required by traditional methods. google.com
The development of microfluidic systems represents another significant advancement. frontiersin.org These platforms allow for precise control over reaction conditions, leading to reproducible and high-yielding glycosylations. frontiersin.org When combined with convergent synthetic routes, microfluidic systems can significantly accelerate the production of complex N-glycans. frontiersin.org
Discovery and Investigation of Novel Thioglycoside Analogues with Enhanced Specificity
Researchers are actively designing and synthesizing novel thioglycoside analogues with improved biological properties. A key goal is to enhance their specificity as inhibitors of bacterial glycan biosynthesis or as probes for studying protein-carbohydrate interactions. nih.gov
One strategy involves creating thioglycoside mimetics of rare bacterial monosaccharides. nih.gov These analogues can act as metabolic inhibitors, disrupting the assembly of the bacterial cell wall without affecting mammalian cells. nih.gov Studies have shown that S-glycosides can exhibit enhanced selectivity compared to their O-glycoside counterparts, making them promising candidates for new antibiotics. nih.gov
Another approach is to incorporate different heterocyclic moieties, such as 1,2,3-triazoles and 1,3,4-oxadiazoles, into the thioglycoside structure. researchgate.net These modifications can lead to compounds with significant antiviral and anticancer activities. researchgate.netnih.govmdpi.com The thioether linkage in these molecules has been found to be crucial for their biological effects. nih.gov
The development of enzymatic methods for thioglycoside synthesis is also expanding the range of accessible analogues. nih.gov By using mutant glycosidases, researchers can synthesize a variety of thioglycosides with high stereoselectivity and in good yields. nih.gov This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis. nih.gov
Examples of novel thioglycoside analogues and their applications are listed below:
| Analogue Type | Modification | Potential Application |
| Bacterial Sugar Mimetics | Replacement of common monosaccharides with rare bacterial sugars. nih.gov | Selective metabolic inhibitors of bacterial glycan biosynthesis. nih.gov |
| Heterocyclic Hybrids | Incorporation of triazole or oxadiazole rings. researchgate.netmdpi.com | Antiviral and anticancer agents. researchgate.netnih.govmdpi.com |
| Enzymatically Synthesized Thioglycosides | Use of mutant glycosidases for synthesis. nih.gov | Production of a wide range of thioglycosides with high purity. nih.gov |
Deeper Mechanistic Understanding of Thioglycoside Reactivity and Conformational Dynamics
A thorough understanding of the mechanisms underlying glycosylation reactions is crucial for optimizing reaction conditions and preventing the formation of unwanted side products. acs.org Researchers are employing a combination of experimental and computational methods to gain deeper insights into the reactivity and conformational behavior of thioglycosides.
Low-temperature NMR studies have been instrumental in elucidating the behavior of side reactions, such as intermolecular thioaglycon transfer. acs.org This problematic side reaction can lower the yield of the desired product and even lead to anomerization of the thioglycoside donor. nih.gov By understanding the factors that promote aglycon transfer, chemists can develop strategies to suppress it, such as by using modified aglycons like the 2,6-dimethylphenyl (DMP) group. nih.gov
Computational studies, such as density functional theory (DFT) calculations, are being used to model the transition states of glycosylation reactions. These studies have provided insights into how the protecting groups on the sugar ring influence the stereochemical outcome of the reaction. For example, the presence of a bulky group at the O-3 position can increase torsional strain in the transition state, affecting the facial selectivity of the incoming nucleophile. scispace.com
The influence of both α- and β-C-O bonds on the stability and reactivity of the intermediate oxocarbenium ions is also a key area of investigation. scispace.com These electronic effects play a significant role in determining the lifetime and subsequent reactions of these transient species. scispace.com
Expanding the Scope of Glycan Engineering through Sulfur-Containing Carbohydrate Mimetics
Glycan engineering involves the modification of cell surface carbohydrates to study their biological roles or to impart new functionalities. acs.org Sulfur-containing carbohydrate mimetics, including thioglycosides, are valuable tools in this field due to their increased stability towards enzymatic hydrolysis compared to their natural O-glycoside counterparts. mdpi.comnih.gov
One approach to glycan engineering is the use of metabolic labeling. nih.gov Cells are fed with synthetic sugars containing a chemical reporter, such as an azide (B81097) group, which is then incorporated into the cell's glycans. These modified glycans can then be visualized or manipulated using bioorthogonal chemistry. Thioglycoside analogues of rare bacterial sugars have been used as metabolic inhibitors to selectively perturb the bacterial glycocalyx. nih.gov
Another strategy involves the direct modification of cell surfaces with pre-synthesized glycans. acs.org For example, liposomes decorated with specific sulfated chondroitin (B13769445) sulfate (B86663) glycosaminoglycans have been used to engineer neuronal cell surfaces. acs.org This approach allows for the controlled presentation of specific glycan structures to study their effects on cell signaling and growth. acs.org
The development of carbohydrate mimetics with unnatural glycosidic linkages is also an active area of research. mdpi.com These molecules, which can contain carbon-sulfur or other non-native bonds, are designed to be more resistant to degradation while still mimicking the structure and function of natural glycans. mdpi.comnih.gov Photoinitiated thiol-ene coupling reactions have emerged as a powerful method for the stereoselective synthesis of these carbon-sulfur-bridged disaccharide mimetics. mdpi.com
Q & A
Q. What are the established synthetic routes for Ethyl α-D-thiomannopyranoside, and how can researchers optimize yield and purity?
Ethyl α-D-thiomannopyranoside is synthesized via thioglycosylation, where a thiol group replaces the oxygen in the glycosidic bond. A common method involves reacting peracetylated mannose with ethylthiol under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the thioglycoside . Optimization includes:
- Purity control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield improvement : Pre-activate the thiol with a mild base (e.g., triethylamine) to reduce side reactions.
- Characterization : Confirm structure via -NMR (anomeric proton at δ 5.2–5.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of Ethyl α-D-thiomannopyranoside post-synthesis?
Structural validation requires:
- Spectroscopic analysis : - and -NMR to confirm the α-anomeric configuration (axial C1–S bond) and ethyl group integration.
- X-ray crystallography : Resolve crystal structures to verify bond angles and stereochemistry .
- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for D-mannose derivatives .
Q. What are the key solubility and stability considerations for handling Ethyl α-D-thiomannopyranoside in aqueous assays?
- Solubility : The compound is sparingly soluble in water due to the hydrophobic ethyl group. Use co-solvents like DMSO (10–20%) or buffer systems with β-cyclodextrin to enhance solubility.
- Stability : Avoid prolonged exposure to light or acidic conditions (pH < 5) to prevent hydrolysis. Store lyophilized at -20°C .
Advanced Research Questions
Q. How does Ethyl α-D-thiomannopyranoside function as a competitive inhibitor in glycosidase studies, and how can binding affinity discrepancies be resolved?
Ethyl α-D-thiomannopyranoside mimics mannosides but resists enzymatic hydrolysis due to the thioether bond. To assess inhibition:
- Kinetic assays : Measure using fluorogenic substrates (e.g., 4-methylumbelliferyl mannoside) under varied inhibitor concentrations .
- Data contradictions : Address variability by standardizing assay conditions (pH, temperature) and validating enzyme purity via SDS-PAGE. Use isothermal titration calorimetry (ITC) for direct binding measurements .
Q. What computational strategies are effective for predicting Ethyl α-D-thiomannopyranoside’s interactions with mannose-binding proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions, focusing on the thioglycoside’s sulfur atom and hydrophobic pockets.
- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes. Compare results with X-ray data to validate models .
Q. How can researchers design experiments to compare Ethyl α-D-thiomannopyranoside’s efficacy with other thiomannosides (e.g., phenyl or benzyl derivatives)?
- Comparative assays : Test inhibitory potency () against α-mannosidases using a fluorogenic substrate panel.
- Structure-activity relationship (SAR) : Systematically vary the aglycone (ethyl vs. aryl groups) and measure effects on solubility, binding, and metabolic stability.
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to identify significant differences between derivatives .
Q. What methodologies address conflicting reports on Ethyl α-D-thiomannopyranoside’s role in bacterial adhesion studies?
Conflicting data may arise from strain-specific mannose receptor expression or assay sensitivity. Mitigate by:
- Controlled models : Use isogenic bacterial strains (e.g., E. coli FimH mutants) to isolate adhesion mechanisms.
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to immobilized receptors.
- Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus trends .
Methodological Best Practices
Q. How can researchers ethically address limitations in studies involving Ethyl α-D-thiomannopyranoside?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
